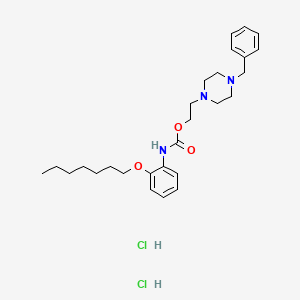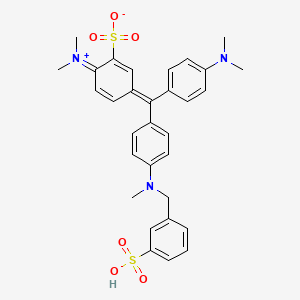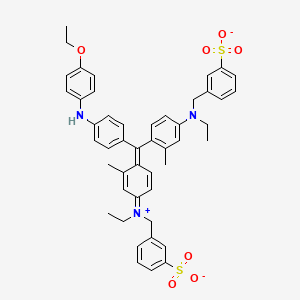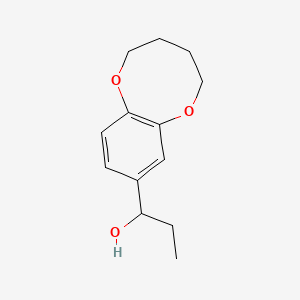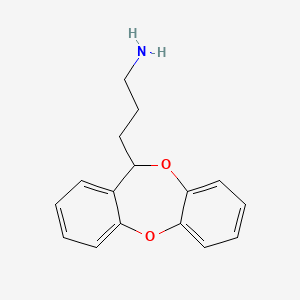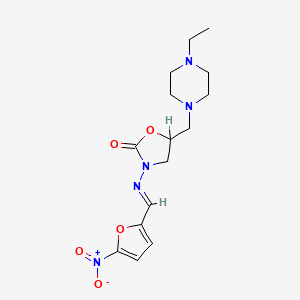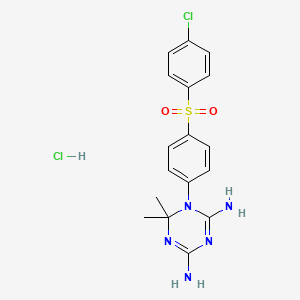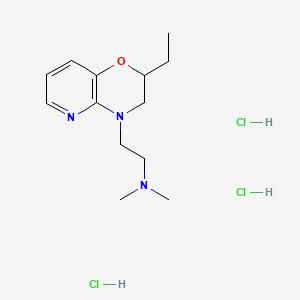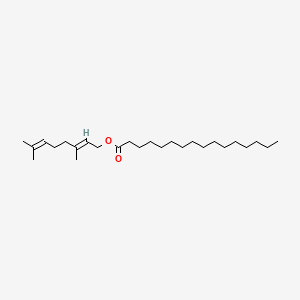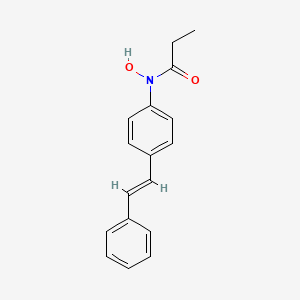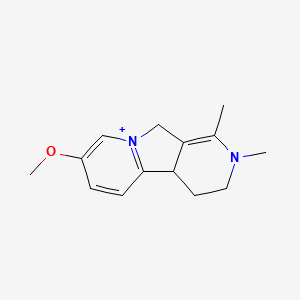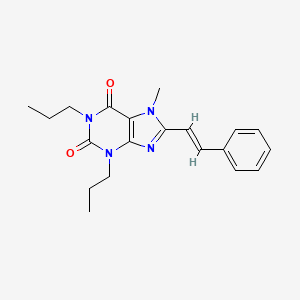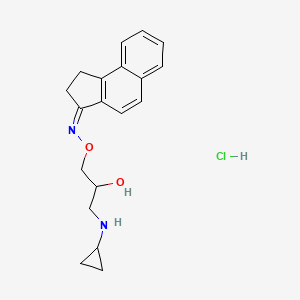
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopropylamino group, a hydroxypropoxyimino group, and a dihydro-1H-benz(e)indene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride typically involves multiple steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate precursor to introduce the cyclopropylamino group.
Introduction of the Hydroxypropoxyimino Group: This step involves the reaction of a hydroxypropoxyimino precursor with the intermediate compound from the first step.
Formation of the Dihydro-1H-benz(e)indene Core: This step involves cyclization reactions to form the dihydro-1H-benz(e)indene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene acetate
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene sulfate
Uniqueness
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination can result in distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
157596-40-2 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
1-(cyclopropylamino)-3-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-15(11-20-14-6-7-14)12-23-21-19-10-9-17-16-4-2-1-3-13(16)5-8-18(17)19;/h1-5,8,14-15,20,22H,6-7,9-12H2;1H/b21-19-; |
InChIキー |
BHQIKEQGXZPSGR-WQGAEACMSA-N |
異性体SMILES |
C1CC1NCC(CO/N=C\2/CCC3=C2C=CC4=CC=CC=C34)O.Cl |
正規SMILES |
C1CC1NCC(CON=C2CCC3=C2C=CC4=CC=CC=C34)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


